5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S2/c1-2-26-14-7-5-8-15-18(14)23-20(28-15)24(12-13-6-3-4-11-22-13)19(25)16-9-10-17(21)27-16/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCNUUJAXABJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN3O2S2 |
| Molecular Weight | 429.9 g/mol |
| CAS Number | 900005-12-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazole Derivative : Utilizing appropriate precursors to synthesize the thiazole ring.
- Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution.
- Final Carboxamide Formation : Converting the intermediate into the final carboxamide structure.
Advanced techniques such as microwave-assisted synthesis may be employed to enhance yield and purity.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. Notably, studies have shown that thiazole derivatives can effectively inhibit bacterial topoisomerases, which are essential for bacterial DNA replication and transcription.
- Mechanism of Action : The compound is believed to target bacterial topoisomerase IV and GyrB, leading to bacteriostatic or bactericidal effects without affecting human topoisomerases .
- Comparative Efficacy : In comparative studies, derivatives have shown superior activity compared to traditional antibiotics such as ampicillin and streptomycin .
Cytotoxicity and Selectivity
The selectivity of this compound towards bacterial cells over human cells has been demonstrated through assays against HepG2 human liver cell lines, indicating low toxicity at effective antibacterial concentrations.
Case Studies
Several studies highlight the biological activity of thiazole derivatives:
- Study on Antimicrobial Activity : A study assessed various thiazole derivatives, including this compound, revealing potent inhibitory effects against Gram-positive bacteria like Staphylococcus aureus at concentrations as low as 0.012 μg/mL .
- Anticancer Potential : While primarily noted for antibacterial properties, ongoing research is exploring the anticancer potential of thiazole derivatives, with preliminary results suggesting efficacy against various cancer cell lines .
Comparison with Similar Compounds
Halogen-Substituted Thiophene Carboxamides
5-Bromo Analog (5-Bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide) :
- Structural Difference : Chlorine (Cl) at the 5-position of thiophene is replaced by bromine (Br).
- Impact : Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to chlorine.
- Applications : Used in drug discovery and material science, similar to the chloro analog but with distinct pharmacokinetic profiles.
- Rivaroxaban (5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide): Structural Difference: Replaces benzo[d]thiazole with an oxazolidinone-morpholine-phenyl group. Activity: Potent Factor Xa inhibitor (anticoagulant), whereas the target compound’s benzo[d]thiazole and pyridine groups may target different enzymes (e.g., kinases or proteases).
Heterocyclic Modifications
Thiadiazole Derivatives (e.g., 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide) :
Benzo[d]thiazol-2-amine Derivatives (e.g., 5-Chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine) :
Physicochemical and Pharmacological Data
Table 1: Key Properties of Selected Analogs
*Estimated based on formula C₁₉H₁₇ClN₄O₂S₂.
Q & A
Q. Basic Research Focus
- Solubility testing : Use shake-flask methods in buffers (pH 1.2–7.4) and DMSO. Poor aqueous solubility (<10 µg/mL) is common due to the lipophilic benzo[d]thiazole group .
- Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .
Advanced Consideration : Conflicting stability data may arise from crystallinity differences. Use XRPD to compare amorphous vs. crystalline forms and their degradation pathways .
What computational approaches predict binding interactions with biological targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyridine-N and hydrophobic contacts with thiophene) .
- MD simulations : Assess binding stability over 100 ns trajectories; correlate with experimental IC values .
Data Contradiction Analysis : Discrepancies between predicted and observed binding affinities may require reparameterizing force fields or validating with mutagenesis studies .
How do structural modifications (e.g., ethoxy vs. methoxy groups) impact bioactivity?
Q. Advanced Research Focus
- SAR studies : Replace the 4-ethoxy group with methoxy, hydroxy, or halogens. Methoxy analogs show reduced potency (IC > 5 µM vs. 0.8 µM for ethoxy), suggesting steric and electronic effects .
- Metabolic stability : Ethoxy groups reduce CYP450-mediated oxidation compared to methyl analogs, as shown in liver microsome assays .
What strategies mitigate challenges in regioselective synthesis?
Q. Advanced Research Focus
- Protecting groups : Use Boc for pyridine-N during benzo[d]thiazole coupling, then deprotect with TFA .
- Kinetic vs. thermodynamic control : Optimize reaction time (e.g., 12–24 hr) to favor the desired N-alkylation pathway over byproducts .
How can researchers validate purity and identity for regulatory submissions?
Q. Basic Research Focus
- HPLC : Use C18 columns (ACN/water gradient) with >95% purity thresholds .
- Elemental analysis : Match calculated vs. observed C, H, N, S values (e.g., CHClNOS requires C 52.47%, H 3.91%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
